molecular formula C28H28FN3O5 B4547682 [4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid

[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid

Cat. No.: B4547682
M. Wt: 505.5 g/mol
InChI Key: CGUYODCAIDZPID-UHFFFAOYSA-N
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Description

[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid is a complex organic compound that combines a carbazole derivative with a piperazine ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone typically involves multiple steps:

    Formation of the Carbazole Derivative: The initial step involves the alkylation of carbazole with ethyl bromide to form 9-ethylcarbazole.

    Attachment of the Piperazine Ring: The next step is the reaction of 9-ethylcarbazole with piperazine in the presence of a suitable base, such as potassium carbonate, to form the intermediate [9-ethylcarbazol-3-yl)methyl]piperazine.

    Introduction of the Fluorophenyl Group: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Materials Science: It can be incorporated into polymers to enhance their electronic properties.

Biology

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders.

Medicine

    Diagnostic Imaging: The fluorophenyl group can be labeled with radioactive isotopes for use in positron emission tomography (PET) imaging.

Industry

    Organic Electronics: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of [4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, affecting gene expression, while the piperazine ring can interact with various receptors in the central nervous system. The fluorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [4-[(9-Methylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone: Similar structure but with a methyl group instead of an ethyl group.

    [4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

    Binding Affinity: The presence of the ethyl group and the fluorophenyl moiety in [4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone enhances its binding affinity and specificity compared to similar compounds.

    Stability: The compound exhibits greater chemical stability due to the electron-withdrawing effect of the fluorine atom.

Properties

IUPAC Name

[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O.C2H2O4/c1-2-30-24-6-4-3-5-22(24)23-17-19(7-12-25(23)30)18-28-13-15-29(16-14-28)26(31)20-8-10-21(27)11-9-20;3-1(4)2(5)6/h3-12,17H,2,13-16,18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUYODCAIDZPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C5=CC=CC=C51.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid
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[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid
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[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid
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[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid
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[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid
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[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid

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